N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound that features a cyclopropyl group and a thiophene ring, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the thiophene derivative: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamine, which can be reacted with the thiophene derivative under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors that recognize the thiophene ring or the cyclopropyl group. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N’-[2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure but with the thiophene ring in a different position.
N-cyclopropyl-N’-[2-(furan-3-yl)ethyl]ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-N’-[2-(pyrrole-3-yl)ethyl]ethanediamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-N’-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the specific positioning of the thiophene ring and the cyclopropyl group. This unique structure may confer distinct electronic and steric properties, making it particularly interesting for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-10(11(15)13-9-1-2-9)12-5-3-8-4-6-16-7-8/h4,6-7,9H,1-3,5H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPJSORAQLAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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